2-Chloro-4-ethyl-1-fluorobenzene
Description
2-Chloro-4-ethyl-1-fluorobenzene (C₈H₈ClF) is a substituted benzene derivative featuring chloro (-Cl), ethyl (-CH₂CH₃), and fluoro (-F) groups at positions 2, 4, and 1, respectively. The compound’s properties are influenced by the electronic and steric effects of its substituents:
- Chloro and fluoro groups are electron-withdrawing, directing electrophilic substitution reactions to specific positions on the aromatic ring.
Properties
Molecular Formula |
C8H8ClF |
|---|---|
Molecular Weight |
158.60 g/mol |
IUPAC Name |
2-chloro-4-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
InChI Key |
JZTMPVVNBOQABN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-Chloro-2-fluorobenzene (C₆H₄ClF): Lacks the ethyl group, leading to lower molecular weight (130.55 g/mol vs. 158.60 g/mol for 2-Chloro-4-ethyl-1-fluorobenzene). The ortho-substituted Cl and F create strong electron-withdrawing effects, increasing polarity compared to the ethyl-bearing analog .
- 2-Chloro-1-fluoro-4-methoxybenzene (C₇H₆ClFO): Methoxy (-OCH₃) is a stronger electron-donor (via resonance) than ethyl, enhancing solubility in polar solvents. The meta-fluoro substitution may reduce steric hindrance compared to the ethyl group .
Functional Group Variations
- 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (C₇H₄ClF₃): The difluoromethyl group enhances lipophilicity (XLogP3 = 3.3) compared to ethyl, impacting bioavailability and environmental persistence .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, estimated) | Key Properties |
|---|---|---|---|---|---|
| This compound | C₈H₈ClF | 158.60 | -Cl (2), -CH₂CH₃ (4), -F (1) | 180–190 | Moderate polarity, lipophilic |
| 1-Chloro-2-fluorobenzene | C₆H₄ClF | 130.55 | -Cl (1), -F (2) | 140–145 | High polarity, reactive in substitution |
| 2-Chloro-1-fluoro-4-methoxybenzene | C₇H₆ClFO | 160.57 | -Cl (2), -F (1), -OCH₃ (4) | 195–205 | Polar, high solubility in MeOH |
| 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | C₇H₄ClF₃ | 180.55 | -Cl (1), -CF₂H (4), -F (2) | 200–210 | High lipophilicity (XLogP3 = 3.3) |
Research Findings
- Environmental Impact : Chloro-fluorobenzene derivatives with ethyl groups may exhibit lower volatility and higher persistence in soil compared to smaller analogs like fluorobenzene .
- Synthetic Utility : Ethyl-substituted derivatives are less reactive in Friedel-Crafts alkylation than nitro- or methoxy-substituted variants due to reduced electron density on the ring .
Notes
- Contradictions may arise in reactivity predictions due to varying substituent electronic effects (e.g., ethyl vs. methoxy).
- Applications in drug development remain theoretical without experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
